![molecular formula C14H22O2S B14383686 {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene CAS No. 88218-90-0](/img/structure/B14383686.png)
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene is an organic compound with a complex structure that includes a benzene ring, dimethoxy groups, and a sulfanyl-ethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism by which {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context and specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions and has a similar dimethoxy structure.
Benzene, 1,2-dimethoxy-: Another benzene derivative with dimethoxy groups, used in various chemical applications.
Uniqueness
What sets {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene apart is the presence of the sulfanyl-ethyl side chain, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s behavior in reactions and its interactions with biological targets, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
88218-90-0 |
|---|---|
Molekularformel |
C14H22O2S |
Molekulargewicht |
254.39 g/mol |
IUPAC-Name |
[2,2-dimethoxy-1-(2-methylpropylsulfanyl)ethyl]benzene |
InChI |
InChI=1S/C14H22O2S/c1-11(2)10-17-13(14(15-3)16-4)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3 |
InChI-Schlüssel |
ZEYJPPUAASKPAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC(C1=CC=CC=C1)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
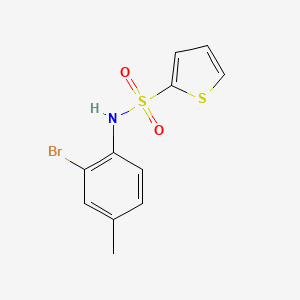
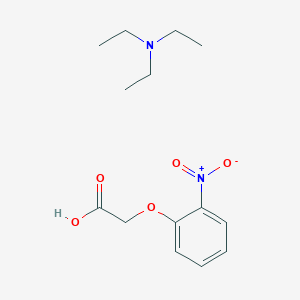
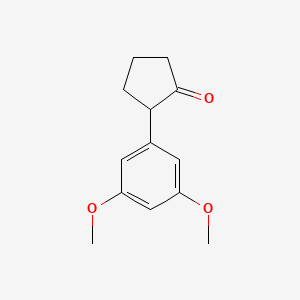
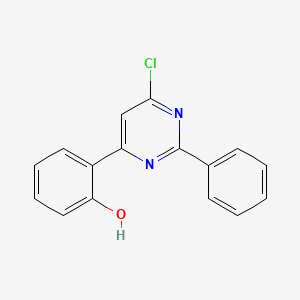
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
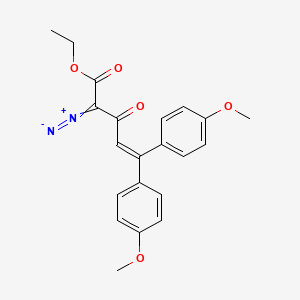
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
